molecular formula C10H13ClN2O2 B6301953 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid CAS No. 2301856-04-0

2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid

Cat. No. B6301953
CAS RN: 2301856-04-0
M. Wt: 228.67 g/mol
InChI Key: VPZYEYNQNABXCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid, also known as 2-CEA, is an organic compound that is used in a variety of scientific research applications. It is a small molecule that is commonly used as a model compound in studies of the structure and function of biological molecules. 2-CEA is also used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.

Mechanism of Action

2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid has been studied for its biochemical and physiological effects. It has been found to interact with a variety of biological molecules, including enzymes, receptors, and proteins. The exact mechanism of action is still not fully understood, but it is thought to involve the binding of 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid to specific sites on these molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid has been studied for its biochemical and physiological effects. It has been found to have a variety of effects on biological systems, including the inhibition of enzymes, the activation of receptors, and the modulation of protein function. It has also been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid has several advantages for use in lab experiments. It is a small, stable molecule that is easy to synthesize and can be used in a variety of experiments. It is also relatively inexpensive and can be stored for long periods of time. However, there are some limitations to its use. For example, it can be toxic in large doses and must be handled carefully.

Future Directions

Due to its wide range of applications, there are many potential future directions for 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid research. These include further studies of its mechanism of action, the development of new synthesis methods, the exploration of its effects on other biological molecules, and the development of new uses for 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid in laboratory experiments. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential therapeutic applications.

Synthesis Methods

2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid can be synthesized from 4-(3'-chlorophenyl)ethylenediamine and acetic anhydride in a one-step reaction. The reaction is conducted under basic conditions and yields 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid as the only product. This reaction is simple, efficient, and reproducible, making it a useful method for the synthesis of 2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid.

Scientific Research Applications

2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and function of biological molecules, as well as to study the effects of small molecules on biological systems. It has also been used in the synthesis of other compounds, such as inhibitors and activators of enzymes.

properties

IUPAC Name

2-[2-(3-chloroanilino)ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(14)15/h1-3,6,12-13H,4-5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZYEYNQNABXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid

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